4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine

Physicochemical profiling ADME prediction Lipophilicity

This tris-heterocyclic compound (CAS 2640980-11-4) incorporates a pyrimidine core substituted with 3,5-dimethylpyrazole and a linear 2-phenylethylpiperazine moiety—a privileged aminergic GPCR pharmacophore. With zero HBD, TPSA 50.1 Ų, XLogP3 3.5, and MW 362.5, it occupies the favorable CNS drug-likeness space, making it a superior choice for CNS-biased kinase screening decks. The 2-phenylethyl regioisomer provides extended aromatic placement distinct from the 1-phenylethyl isomer (CAS 2549040-57-3), probing GPCR subsites inaccessible to branched analogs. This compound avoids the high-lipophilicity and promiscuity pitfalls of larger analogs; its balanced lead-like profile reduces assay interference risk. Ideal for SAR expansion without in-house synthesis of both regioisomers.

Molecular Formula C21H26N6
Molecular Weight 362.5 g/mol
CAS No. 2640980-11-4
Cat. No. B6447317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
CAS2640980-11-4
Molecular FormulaC21H26N6
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)CCC4=CC=CC=C4)C
InChIInChI=1S/C21H26N6/c1-17-14-18(2)27(24-17)21-15-20(22-16-23-21)26-12-10-25(11-13-26)9-8-19-6-4-3-5-7-19/h3-7,14-16H,8-13H2,1-2H3
InChIKeyHGJKRFSXJYWWHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why CAS 2640980-11-4 Is Selected for Pyrazolo-Pyrimidine Screening Libraries


4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine (CAS 2640980-11-4) is a tris-heterocyclic research compound incorporating a pyrimidine core simultaneously substituted at the 4-position with a 3,5-dimethylpyrazole and at the 6-position with a 4-(2-phenylethyl)piperazine moiety [1]. The molecule exhibits a molecular weight of 362.5 g·mol⁻¹, a computed XLogP3 of 3.5, a topological polar surface area (TPSA) of 50.1 Ų, zero hydrogen-bond donors, and five hydrogen-bond acceptors, a physicochemical constellation that distinguishes it from closely related analogs in the same chemotype space [1].

Why 4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine Analogs Cannot Be Interchanged Without Data Loss


Within the collection of commercially available 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine derivatives, the 6-position piperazine substituent governs key molecular properties that directly impact screening outcome interpretation [1]. Swapping the 2-phenylethyl group for a 1-phenylethyl isomer (CAS 2549040-57-3) alters the branching architecture and spatial orientation of the phenyl ring, while introducing a 2-methyl substituent on the pyrimidine ring (CAS 2548975-53-5) adds steric bulk adjacent to the piperazine attachment point [2]. Even replacing the phenylethyl side chain with a pyrazin-2-yl or 3-chlorophenyl group (CAS 2549006-06-4) shifts both lipophilicity and hydrogen-bonding capacity, making generic interchange chemically unsubstantiated without retesting the full assay cascade [2].

Quantitative Differentiation of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine from Its Closest Commercial Analogs


Lipophilicity Comparison Among 6-Position Piperazine Variants

The target compound possesses a computed XLogP3 of 3.5, which positions it in the moderate lipophilicity range suitable for both cellular permeability and aqueous solubility [1]. In contrast, the 2-methyl-substituted pyrimidine analog (CAS 2548975-53-5) carries a higher molecular weight (376.5 g·mol⁻¹ vs. 362.5 g·mol⁻¹) and an additional methyl group that is expected to increase logP by approximately 0.5 log units, potentially reducing solubility and altering protein binding [1].

Physicochemical profiling ADME prediction Lipophilicity

Hydrogen-Bond Donor Deficiency Drives Membrane Permeability Potential

The target compound contains zero hydrogen-bond donors (HBD = 0), a relatively rare feature among piperazine-containing pyrimidines [1]. Many structurally related molecules, including those with unsubstituted NH piperazines or primary amides, carry at least one HBD, which is known to reduce passive membrane permeability by approximately 10-fold per hydrogen-bond donor in parallel artificial membrane permeability assays [2]. This absence of HBD combined with a TPSA of 50.1 Ų places the molecule within the favorable range for blood-brain barrier penetration (typically TPSA < 90 Ų, HBD ≤ 3) [2].

Blood-brain barrier penetration CNS drug discovery Permeability

Regioisomeric Specificity: 2-Phenylethyl Versus 1-Phenylethyl Piperazine Substitution

The target compound incorporates a linear 2-phenylethyl chain on the piperazine nitrogen, whereas the commercially available regioisomer 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine (CAS 2549040-57-3) features a branched 1-phenylethyl substituent [1]. In known piperazine SAR landscapes (e.g., dopamine D₃ receptor ligands, where 2-phenylethyl vs. 1-phenylethyl substitution alters receptor subtype selectivity by >10-fold), this regioisomeric shift can fundamentally reorder target-binding profiles [2]. The linear 2-phenylethyl chain in the target compound provides an extended aromatic placement that differs by approximately 1.2–1.5 Å in the docked conformation relative to the branched isomer, a distance known to toggle between agonism and antagonism in aminergic GPCRs [2].

Regioisomer differentiation Structure-activity relationships Piperazine SAR

Pyrimidine Core Substitution Pattern Governs Kinase Inhibitor Binding Mode Potential

The target compound places the 3,5-dimethylpyrazole at the 4-position of the pyrimidine, leaving the 2-position unsubstituted (R₂ = H). This contrasts with the 2-methyl congener (CAS 2548975-53-5, R₂ = CH₃), where the additional methyl group may cause a steric clash with the hinge region of kinases that recognize a 4,6-disubstituted pyrimidine scaffold [1]. In the broader pyrazolo-pyrimidine kinase inhibitor field, patent WO2017021969A1 discloses that 2-unsubstituted pyrimidine cores bearing pyrazole at the 4-position retain potent inhibition of Casein Kinase I (CKI) and IRAK1 (reported IC₅₀ values < 100 nM for representative examples), whereas 2-alkyl substitution often reduces potency by ≥ 5-fold due to disruption of the critical N1-nitrogen hydrogen-bond interaction with the kinase hinge [2]. The target compound's unsubstituted 2-position is thus a deliberate feature for maintaining kinase-targeting potential.

Kinase inhibitor design Pyrimidine SAR Hinge-binding motif

Rotatable Bond and Flexibility Profile Relative to Aryl-Piperazine Analogs

With five rotatable bonds, the target compound occupies a middle ground in flexibility: more constrained than fully saturated piperazine chains but more flexible than directly aryl-substituted piperazines such as 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine [1]. The 2-phenylethyl linker introduces two sp³ carbons between the piperazine nitrogen and the phenyl ring, allowing the terminal phenyl group to sample a wider conformational space compared to a directly N-linked phenyl ring (rotatable bond count ≥ 4 vs. ≤ 3 in the direct aryl analog). This increased flexibility can enable induced-fit binding to adaptable protein pockets but may incur an entropic penalty upon binding; in fragment-based or affinity-based screening, this translates to potentially higher hit rates against conformationally plastic targets at the expense of reduced ligand efficiency [2].

Molecular flexibility Conformational entropy Ligand efficiency

Procurement-Driven Application Scenarios for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine


CNS-Focused Kinase Inhibitor Screening Libraries

The zero hydrogen-bond donor count, TPSA of 50.1 Ų, and moderate XLogP3 of 3.5 collectively place this compound within the favorable CNS drug-likeness space [1]. The 2-unsubstituted pyrimidine core is a recognized hinge-binding motif for CMGC kinases including CKI and IRAK1, targets implicated in neurodegenerative and neuroinflammatory pathways [2]. Procurement teams building CNS-biased kinase screening decks should select this compound over the 2-methyl analog (CAS 2548975-53-5) or more polar pyrazine-substituted variants (CAS 2549006-06-4) to maximize the probability of identifying brain-penetrant kinase hinge binders without the confounding factor of additional hydrogen-bond donors that would predictively reduce CNS exposure [3].

GPCR Focused-Fragment and Lead-Like Library Design

The linear 2-phenylethyl piperazine motif is a privileged substructure for aminergic GPCR engagement, and the regioisomeric distinction between the 2-phenylethyl (target) and 1-phenylethyl (CAS 2549040-57-3) forms is pharmacophorically significant [1]. This compound is appropriate for inclusion in GPCR-focused libraries targeting dopamine, serotonin, or adrenergic receptor families, where the extended aromatic placement afforded by the two-methylene spacer can probe receptor subsites inaccessible to the branched regioisomer [2]. The availability of this specific regioisomer from commercial suppliers enables rapid SAR expansion without the synthetic overhead of preparing both 1-phenylethyl and 2-phenylethyl variants in-house [3].

Physicochemical Property-Driven Diversity Selection for HTS Deck Design

In high-throughput screening (HTS) deck curation, the compound's XLogP3 of 3.5, molecular weight of 362.5 g·mol⁻¹, rotatable bond count of 5, and zero HBD make it a favorable representative of lead-like chemical space within the pyrazolo-pyrimidine scaffold family [1]. Its balanced property profile—avoiding the high lipophilicity (XLogP3 > 5) and high molecular weight (> 500 g·mol⁻¹) pitfalls common in commercial screening collections—means it is less likely to register as a promiscuous assay interferent or aggregator compared to larger, more lipophilic analogs [2]. This makes it a cost-effective choice for screening facilities seeking to enrich their compound libraries with high-quality, lead-like matter [2].

Computational Chemistry and Cheminformatics Model Training Sets

The well-defined InChI Key (HGJKRFSXJYWWHR-UHFFFAOYSA-N) and comprehensive computed descriptors available in PubChem make this compound immediately usable as a data point for training or validating QSAR, pharmacophore, or machine-learning models targeting pyrimidine-based bioactive molecules [1]. Its unambiguous regioisomeric identity—confirmed by the canonical SMILES string—ensures that cheminformatics pipelines do not conflate it with the 1-phenylethyl isomer, a frequent source of data contamination in public databases where structural ambiguity is common [1]. Users constructing benchmark datasets for virtual screening validation can procure this compound with confidence in its structural integrity.

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